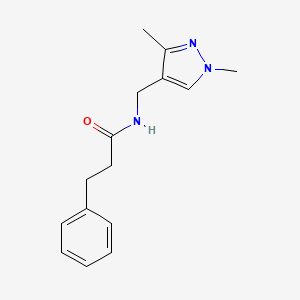
N-((1,3-二甲基-1H-吡唑-4-基)甲基)-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry. This compound features a pyrazole ring substituted with a dimethyl group and a phenylpropanamide moiety, making it a molecule of interest for various scientific research applications.
科学研究应用
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Biological Research: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be synthesized by reacting butanone, paraformaldehyde, and hydrazine hydrate under controlled conditions.
Alkylation: The 1,3-dimethyl-1H-pyrazole is then alkylated with benzyl chloride to introduce the phenylpropanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
作用机制
The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
- 3,4-dimethyl-1H-pyrazole phosphate
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylpropanamide group. This structural uniqueness contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and development.
生物活性
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide can be described as follows:
- Molecular Formula : C16H20N4O
- Molecular Weight : 284.36 g/mol
- Key Functional Groups :
- Pyrazole ring
- Amide group
- Phenyl group
Research indicates that compounds containing a pyrazole moiety exhibit various biological activities, including anti-cancer and anti-inflammatory properties. The proposed mechanisms include:
- Inhibition of mTOR Pathway : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy and potential anti-cancer effects .
- Interference with Autophagic Flux : Compounds have been noted to disrupt autophagic processes, which can lead to the accumulation of LC3-II protein and abnormal autophagic structures, indicative of altered cellular homeostasis .
- Antioxidant Activity : Pyrazole derivatives often demonstrate antioxidant properties which may contribute to their therapeutic effects against oxidative stress-related diseases.
Biological Activity Overview
The biological activities associated with N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide are summarized in the following table:
Study 1: Anticancer Activity
A study conducted on pyrazole derivatives indicated that compounds similar to N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide showed significant antiproliferative effects on pancreatic cancer cell lines (MIA PaCa-2). The mechanism involved modulation of autophagy and mTOR signaling pathways, suggesting a novel therapeutic approach for cancer treatment .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This suggests their potential use in treating inflammatory diseases .
Study 3: Antifungal Activity
In vitro assays against various phytopathogenic fungi revealed that certain pyrazole derivatives exhibited moderate to excellent antifungal activity. This highlights the versatility of pyrazole compounds in agricultural applications as well as in medicinal chemistry .
属性
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-14(11-18(2)17-12)10-16-15(19)9-8-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWOJJSQMNKCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














